

# HPLC method development for risperidone hydrochloride analysis

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| Compound of Interest |                           |           |  |  |  |
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An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Method Development and Validation for the Analysis of **Risperidone Hydrochloride**.

## **Application Note**

#### Introduction

Risperidone, an atypical antipsychotic medication, is widely used in the treatment of schizophrenia, bipolar disorder, and irritability associated with autism. It is chemically designated as 3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one. Accurate and reliable analytical methods are crucial for the quality control of risperidone in bulk drug substances and pharmaceutical formulations. This application note describes a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of **risperidone hydrochloride**. The method is simple, specific, precise, and accurate, making it suitable for routine analysis in a quality control laboratory.

#### **Chromatographic Conditions**

A comprehensive review of existing literature reveals several successful RP-HPLC methods for risperidone analysis.[1][2][3][4][5][6][7][8][9][10][11] A summary of commonly employed chromatographic conditions is presented in Table 1. The selected method utilizes a C18 column with a mobile phase consisting of a mixture of an organic solvent (methanol or acetonitrile) and



a buffer (potassium dihydrogen phosphate or ammonium acetate) in an isocratic elution mode. UV detection is typically performed at a wavelength between 230 nm and 280 nm.

#### Method Validation

The developed HPLC method has been rigorously validated according to the International Council for Harmonisation (ICH) guidelines.[2][6] Validation parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness were evaluated. The method demonstrated excellent linearity over a wide concentration range with a correlation coefficient (r²) greater than 0.999.[3][4] Accuracy was confirmed by recovery studies, with mean recoveries in the range of 98-102%.[1][2] The precision of the method was established by low relative standard deviation (%RSD) values for both intraday and interday analyses, which were consistently below 2%.[1][2][4] The robustness of the method was assessed by intentionally varying chromatographic parameters such as mobile phase composition, pH, flow rate, and column temperature, with no significant impact on the results.[2][8]

## **Quantitative Data Summary**

Table 1: Comparison of Reported HPLC Methods for Risperidone Analysis



| Parameter                    | Method 1  | Method 2  | Method 3   | Method 4                                       |
|------------------------------|---|---|--|--|
| Column                       | C18 (150 x 4.6<br>mm, 5 μm)[1]                      | Waters XTerra<br>RP8 (250 × 4.6<br>mm), 5μm[2]  | Supelcosil LC8<br>DB (250 mm ×<br>4.6 mm i.d., 5<br>µm)[3]       | Thermo C18<br>(250mm x<br>4.6mm, 5μm)[4]       |
| Mobile Phase                 | Methanol: Acetonitrile: KH2PO4 (60:30:10 v/v/v) [1] | Buffer: Methanol:<br>ACN (65:15:20<br>v/v/v)[2] | Methanol: 0.1 M<br>Ammonium<br>Acetate pH 5.5<br>(60:40, v/v)[3] | Acetonitrile: 0.2M<br>KH2PO4 (80:20<br>v/v)[4] |
| Flow Rate                    | 1.0 mL/min[1]                                       | 1.0 mL/min[2]                                   | 1.0 mL/min[3]  | 0.7 mL/min[4]                                  |
| Detection<br>Wavelength      | 234 nm[1]   | 276 nm[2]                                       | 274 nm[3]  | 254 nm[4]                                      |
| Retention Time               | 3.85 min[1]   | Not specified                                   | 5.89 min[3]  | 5.68 min[4]                                    |
| Linearity Range              | Not specified                                       | Not specified                                   | 4.0-275.0<br>μg/mL[3]  | 2-10 μg/mL[4]                                  |
| Correlation Coefficient (r²) | Not specified                                       | Not specified                                   | >0.999[3]  | 0.9982[4]                                      |
| % Recovery                   | 97-102%[1]  | 98.27-101.00%<br>[2]                            | 99.00-101.12%<br>[3]   | 99.7-100.3%[4]                                 |
| LOD                          | 0.17 μg/mL[1]                                       | Not specified                                   | 0.48 μg/mL[3]  | Not specified                                  |
| LOQ                          | 0.5 μg/mL[1]  | Not specified                                   | 1.59 μg/mL[3]  | Not specified                                  |

# **Experimental Protocols**

- 1. Preparation of Mobile Phase (Method 1)
- Accurately measure 600 mL of HPLC grade methanol, 300 mL of HPLC grade acetonitrile, and 100 mL of potassium dihydrogen orthophosphate buffer (prepared by dissolving a suitable amount of KH2PO4 in HPLC grade water to achieve the desired concentration and adjusting the pH if necessary).



- Mix the components thoroughly.
- Degas the mobile phase using a suitable method such as sonication or vacuum filtration through a 0.45 µm membrane filter.
- 2. Preparation of Standard Stock Solution
- Accurately weigh about 25 mg of Risperidone Hydrochloride working standard and transfer it to a 100 mL volumetric flask.
- Add about 70 mL of the diluent (e.g., a mixture of water and acetonitrile in a 50:50 v/v ratio)
   and sonicate for 15 minutes to dissolve the standard completely.[2]
- Make up the volume to 100 mL with the diluent to obtain a standard stock solution with a concentration of 250 μg/mL.
- 3. Preparation of Working Standard Solutions
- From the standard stock solution, prepare a series of working standard solutions by appropriate dilutions with the diluent to cover the desired concentration range for linearity studies (e.g., 2-10 μg/mL).[4]
- 4. Preparation of Sample Solution (from Tablets)
- Weigh and finely powder not fewer than 20 tablets.
- Accurately weigh a quantity of the powder equivalent to 25 mg of risperidone and transfer it to a 100 mL volumetric flask.[2]
- Add about 70 mL of the diluent and sonicate for 30 minutes with intermittent shaking to ensure complete extraction of the drug.
- Make up the volume to 100 mL with the diluent.
- Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
- Further dilute the filtrate with the diluent to obtain a final concentration within the linearity range of the method.

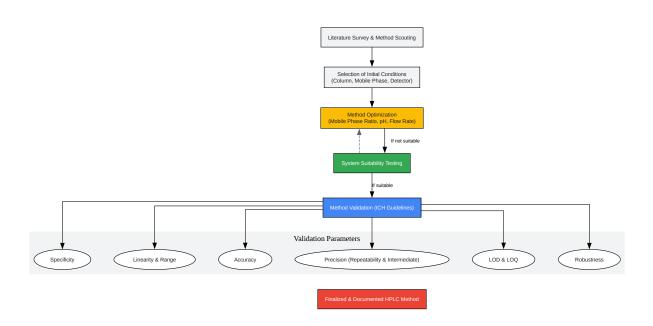


#### 5. Chromatographic Analysis

- Set up the HPLC system with the chromatographic conditions specified in Table 1 (e.g., Method 1).
- Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
- Inject 20 μL of the blank (diluent), followed by the standard and sample solutions into the chromatograph.
- Record the chromatograms and measure the peak areas.
- Calculate the amount of risperidone in the sample by comparing the peak area of the sample with that of the standard.
- 6. System Suitability
- Before starting the analysis, perform a system suitability test by injecting the standard solution five times.
- The system is deemed suitable for analysis if the %RSD of the peak areas is not more than 2.0%, the theoretical plates are more than 2000, and the tailing factor is not more than 2.0.
   [6]

### **Visualizations**

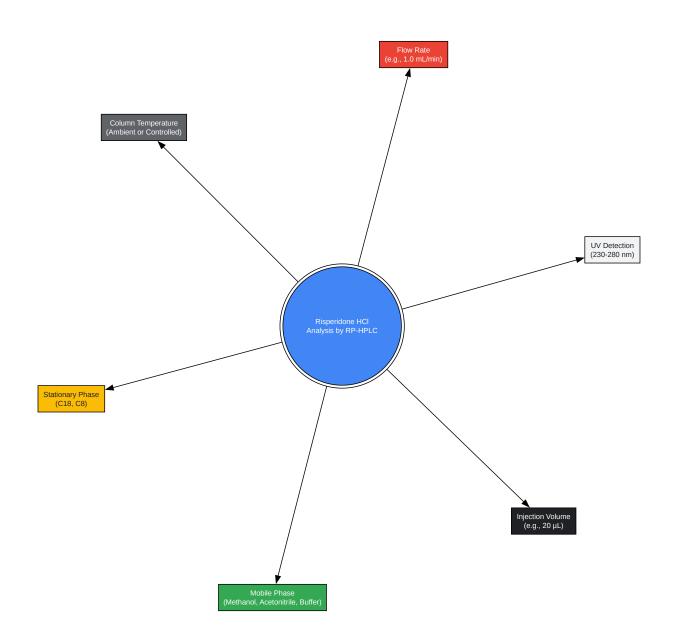




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Caption: Workflow for HPLC method development and validation.





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Caption: Key parameters in the HPLC analysis of Risperidone HCl.



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